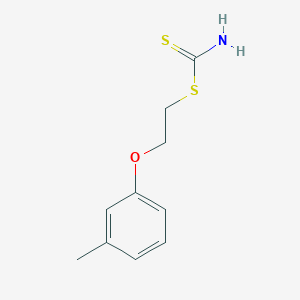![molecular formula C17H17F3N2O2 B5018669 N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5018669.png)
N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide, also known as TPN-729MA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide acts as a selective antagonist of the 5-HT3 receptor, which is a ligand-gated ion channel that is involved in the regulation of various physiological processes, including nausea and vomiting. By blocking the 5-HT3 receptor, this compound can reduce the occurrence of nausea and vomiting, making it a potential therapeutic agent for the treatment of various diseases and conditions.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the reduction of nausea and vomiting, the modulation of neurotransmitter release, and the regulation of ion channel activity. This compound has also been found to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide is its selectivity for the 5-HT3 receptor, which allows for specific targeting of this receptor in various research experiments. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over extended periods of time.
Future Directions
There are several future directions for research related to N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide, including the investigation of its potential therapeutic applications in the treatment of various diseases and conditions, the development of more potent and selective 5-HT3 receptor antagonists, and the exploration of its effects on other physiological processes beyond nausea and vomiting.
In conclusion, this compound is a novel compound that has potential applications in various research fields. Its selectivity for the 5-HT3 receptor, reduction of nausea and vomiting, and anxiolytic and antidepressant effects make it a promising therapeutic agent for the treatment of various diseases and conditions. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide involves the reaction between 2-furoic acid and 2-(1-piperidinyl)-5-(trifluoromethyl)aniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction yields this compound as a white crystalline solid with a purity of over 98%.
Scientific Research Applications
N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide has been found to have potential applications in various research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used as a tool to study the role of various neurotransmitters in the brain. In pharmacology, this compound has been used to investigate the efficacy and safety of new drugs. In toxicology, this compound has been used to evaluate the toxicity of various chemicals and drugs.
properties
IUPAC Name |
N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)12-6-7-14(22-8-2-1-3-9-22)13(11-12)21-16(23)15-5-4-10-24-15/h4-7,10-11H,1-3,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWGELFMPTZVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5018589.png)
![1-(2,4-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5018591.png)

![ethyl 4-(2-phenylethyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5018597.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol}](/img/structure/B5018599.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B5018608.png)
![5-(4-chlorophenyl)-6-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5018618.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-isopropylbenzamide](/img/structure/B5018625.png)
![1-benzyl-4-[(4-bromophenoxy)acetyl]piperazine oxalate](/img/structure/B5018630.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B5018636.png)
![1-(4-chlorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5018644.png)
![N~2~-(2-methoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5018684.png)

![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-(3-hydroxy-2,2-dimethylpropyl)propanamide](/img/structure/B5018691.png)